molecular formula C13H13ClN2O2 B2589030 N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide CAS No. 2411201-93-7

N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide

Cat. No. B2589030
M. Wt: 264.71
InChI Key: ZDWVXNDCETXCQB-UHFFFAOYSA-N
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Description

N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide , also known by its chemical formula C₉H₁₀ClNO , is a synthetic compound with intriguing pharmacological potential. Its structure combines an amino group, a chlorophenyl moiety, and a ynamide functional group. The compound’s systematic IUPAC name is 2-amino-1-(3-chlorophenyl)-1-propanol .


Molecular Structure Analysis

The molecular structure of N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide reveals its key features. The central carbon backbone consists of a propanol group (with the amino group attached) and a ynamide moiety. The chlorine-substituted phenyl ring contributes to its overall shape and reactivity. Understanding the spatial arrangement of atoms is crucial for predicting its behavior in biological systems .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, amidation, and cyclizations. Researchers have investigated its reactivity toward electrophiles and nucleophiles, aiming to modify its structure for specific applications. Additionally, the ynamide functionality may engage in alkyne-based transformations, offering diverse synthetic possibilities .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and mass spectrometry data aid in structural confirmation .

Safety And Hazards

  • Risk Assessment : Evaluate its potential hazards during synthesis, handling, and disposal .

properties

IUPAC Name

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-5-11(17)16-13(2,12(15)18)9-6-4-7-10(14)8-9/h4,6-8H,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVXNDCETXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C1=CC(=CC=C1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-carbamoyl-1-(3-chlorophenyl)ethyl]but-2-ynamide

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